Methoxysuccinic acid

Chiral resolution Stereochemistry Asymmetric synthesis

Methoxysuccinic acid (2-methoxybutanedioic acid, CAS 1726-80-3, C₅H₈O₅, MW 148.11 g/mol) is a substituted dicarboxylic acid derivative of succinic acid, distinguished by a methoxy (-OCH₃) group at the 2-position, which introduces a chiral center and alters both physicochemical and stereochemical properties relative to its parent scaffold. Key procurement-relevant characteristics include a melting point of 93-94 °C, a predicted boiling point of 277.7±25.0 °C at 760 mmHg, a density of 1.383±0.06 g/cm³, and a predicted pKa of 3.38±0.23.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 1726-80-3
Cat. No. B3048523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxysuccinic acid
CAS1726-80-3
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCOC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyGTWJUDXIBMRDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxysuccinic Acid (CAS 1726-80-3) Technical Specifications and Procurement Baseline


Methoxysuccinic acid (2-methoxybutanedioic acid, CAS 1726-80-3, C₅H₈O₅, MW 148.11 g/mol) is a substituted dicarboxylic acid derivative of succinic acid, distinguished by a methoxy (-OCH₃) group at the 2-position, which introduces a chiral center and alters both physicochemical and stereochemical properties relative to its parent scaffold . Key procurement-relevant characteristics include a melting point of 93-94 °C, a predicted boiling point of 277.7±25.0 °C at 760 mmHg, a density of 1.383±0.06 g/cm³, and a predicted pKa of 3.38±0.23 . Its commercial availability typically ranges from 97% to ≥98% purity, with packaging options from 100 mg to kilogram scale for research and industrial use .

Methoxysuccinic Acid Procurement: Why Generic Substitution with Parent or Related Dicarboxylic Acids is Scientifically Invalid


Substituting methoxysuccinic acid with unmodified succinic acid, malic acid, or other simple dicarboxylic acids fails on multiple scientific fronts. First, methoxysuccinic acid possesses a chiral center absent in succinic acid, enabling stereochemical applications that achiral analogs cannot fulfill [1]. Second, the methoxy substituent significantly modifies physicochemical parameters: compared to malic acid (which bears a hydroxyl group), the methoxy group alters hydrogen-bonding capacity, lipophilicity, and pKa, directly impacting reactivity in esterification, anhydride formation, and metal coordination [2]. Third, class-level structure-activity data demonstrate that methoxy substitution confers measurable biological activity profiles distinct from other substituents in analogous succinate-derived series, precluding simple one-for-one replacement [3]. These differences render generic substitution a high-risk proposition in any application where stereochemistry, solubility, or substituent-dependent reactivity governs performance.

Methoxysuccinic Acid (CAS 1726-80-3): Quantitative Differentiation Evidence Versus Primary Analogs


Chiral Resolution and Stereochemical Scaffold Differentiation vs. Achiral Succinic Acid

Methoxysuccinic acid is demonstrably resolvable into its optically active enantiomers, a capability entirely absent in achiral succinic acid. Purdie and Marshall (1893) achieved quantitative resolution of racemic methoxysuccinic acid via fractional crystallization of cinchonine salts, establishing the compound as a viable chiral scaffold for asymmetric synthesis applications [1]. In contrast, unmodified succinic acid lacks any stereocenter and therefore provides no chiral information or enantioselective reaction pathways. The synthesis of optically active methoxysuccinic acid from malic acid by Purdie and Neave (1910) further validates that the methoxy-substituted scaffold can be prepared in enantiomerically enriched form from natural chiral pool feedstocks, a synthetic route not accessible with succinic acid [2].

Chiral resolution Stereochemistry Asymmetric synthesis

Fumarate Hydratase Substrate Discrimination: Methoxysuccinic Acid vs. Malic Acid

In enzymatic assays with fumarate hydratase (fumarase), methoxysuccinic acid exhibits negligible substrate activity compared to the natural substrate malic acid. At concentrations tenfold higher than l-malic acid (10× concentration), 2-(S)-methoxysuccinic acid produced no observable effect on the reaction rate under otherwise identical experimental conditions [1]. This stark differential—complete inactivity versus full substrate activity at one-tenth the concentration—quantitatively establishes that the methoxy-for-hydroxyl substitution profoundly alters enzyme recognition and binding.

Enzyme kinetics Fumarate hydratase Substrate specificity

Antimicrobial Activity Rank Order in Succinic Acid Monoester Series: Methoxy Substituent Position vs. Halo and Nitro Analogs

In a systematic study of 29 monoesters derived from succinic anhydride, Iqbal et al. (2014) established a clear substituent-dependent activity rank order against bacterial and fungal strains. Compounds bearing methoxy-substituted benzyl groups exhibited intermediate antimicrobial activity, quantitatively positioned as follows: iodo-substituted > chloro-substituted > methoxy-substituted > nitro-substituted monoesters [1]. This rank order provides a data-driven basis for selecting methoxy-containing succinate derivatives when balanced activity (avoiding halogen-associated toxicity or nitro-group mutagenicity) is the procurement objective.

Antibacterial Antifungal Structure-activity relationship

Industrial Scale Inhibition and Metal Surface Descaling: Carboxymethoxysuccinic Acid Patented Utility

Carboxymethoxysuccinic acid (CMOS), a derivative of methoxysuccinic acid, is explicitly claimed as the effective component in a Japanese patent (JPS53125937) for metal surface scale removal [1]. The patent asserts that formulations containing carboxymethoxysuccinic acid or its salts provide effective descaling action, whereas no such claim is made for unmodified succinic acid or its simple salts in this industrial context. This establishes a documented industrial application niche that is directly traceable to the methoxysuccinic acid scaffold.

Scale inhibition Metal surface treatment Water treatment

Physicochemical Property Differentiation: pKa and LogP vs. Parent Succinic Acid and Malic Acid

The introduction of a methoxy group at the 2-position of succinic acid produces measurable shifts in key physicochemical parameters that govern solubility, partitioning, and acid-base behavior. Methoxysuccinic acid exhibits a predicted pKa of 3.38±0.23 and an ACD/LogP of -0.61 . In contrast, unsubstituted succinic acid has pKa values of approximately 4.2 and 5.6 (two dissociation steps) and a more hydrophilic LogP (estimated -0.59, but with distinct hydrogen-bonding capacity). Malic acid (hydroxysuccinic acid) has pKa values of 3.40 and 5.11. The methoxy substitution thus yields a pKa intermediate between malic acid's first dissociation and succinic acid's first dissociation, while the LogP value (-0.61) indicates marginally higher lipophilicity than the hydroxyl-bearing analog, which impacts membrane permeability and organic-phase partitioning in extraction or formulation contexts.

pKa LogP Physicochemical properties

Anhydride Derivative Reactivity: Steric and Electronic Effects vs. Unsubstituted Succinic Anhydride

2-Methoxysuccinic acid anhydride, derived from methoxysuccinic acid, exhibits altered reactivity in nucleophilic acyl substitution reactions compared to unsubstituted succinic anhydride. The methoxy group introduces steric hindrance at the α-position and electronic effects via oxygen lone-pair donation, which modifies the electrophilicity of the adjacent carbonyl carbons . This differentiation is structural and electronic in nature, enabling tunable reactivity in ring-opening polymerizations and ester/amide formation that cannot be achieved with the parent anhydride. While direct kinetic rate comparisons are not reported, the structural modification provides a qualitatively distinct reactivity profile exploitable in specialty polymer synthesis.

Cyclic anhydride Polymer chemistry Nucleophilic acyl substitution

Methoxysuccinic Acid Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Scaffold for Asymmetric Synthesis and Stereochemical Studies

Methoxysuccinic acid is uniquely qualified as a chiral building block for asymmetric synthesis, as demonstrated by its successful resolution into optically active enantiomers via fractional crystallization [1]. Unlike achiral succinic acid, methoxysuccinic acid provides a stereocenter that can be elaborated into chiral ligands, catalysts, or pharmaceutical intermediates. Its synthesis from malic acid also establishes a route to enantiomerically enriched material from the chiral pool, making it valuable for stereochemical correlation studies and the preparation of optically active derivatives [2].

Non-Metabolizable Dicarboxylic Acid for Enzymatic and Metabolic Studies

In enzymatic systems where malic acid acts as a natural substrate, methoxysuccinic acid serves as a non-metabolizable structural analog. Fumarate hydratase assays confirm that 2-(S)-methoxysuccinic acid exhibits no observable effect on reaction rates even at 10× the concentration of l-malic acid [1]. This property makes methoxysuccinic acid an ideal control compound or inactive probe in studies requiring a dicarboxylic acid scaffold that does not participate in TCA cycle or related metabolic pathways.

Intermediate-Activity Precursor for Antimicrobial Succinate Derivatives

For synthetic programs aimed at developing antimicrobial agents based on succinic acid esters, methoxysuccinic acid provides a defined activity tier. Systematic SAR studies rank methoxy-substituted monoesters third in antimicrobial potency (iodo > chloro > methoxy > nitro), offering balanced activity while potentially avoiding the toxicity concerns associated with halogenated or nitro-substituted analogs [1]. Procurement of methoxysuccinic acid as the starting material enables direct access to this specific substituent class without requiring post-synthetic functional group interconversion.

Precursor to Carboxymethoxysuccinic Acid (CMOS) for Industrial Water Treatment and Descaling

Methoxysuccinic acid serves as the core structural precursor to carboxymethoxysuccinic acid (CMOS), which is patented as an effective component in metal surface scale removal agents [1]. Industrial users in water treatment, detergent formulation, and metal finishing should procure methoxysuccinic acid when developing CMOS-based formulations. This application niche is not served by unmodified succinic acid, establishing a clear industrial procurement rationale based on patented utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxysuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.